5-methylpyridine-2,3-diamine dihydrochloride
Description
5-Methylpyridine-2,3-diamine dihydrochloride (CAS: Not explicitly listed in provided evidence) is a pyridine derivative featuring amino groups at positions 2 and 3, a methyl group at position 5, and two hydrochloride counterions. Pyridine-diamine derivatives are commonly utilized in pharmaceuticals, agrochemicals, and hair dyes due to their reactivity and ability to form coordination complexes .
Properties
CAS No. |
2763760-07-0 |
|---|---|
Molecular Formula |
C6H11Cl2N3 |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
5-methylpyridine-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H |
InChI Key |
WEAUZPDWKQFIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpyridine-2,3-diamine dihydrochloride typically involves the reaction of 5-methylpyridine-2,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:
5-methylpyridine-2,3-diamine+2HCl→5-methylpyridine-2,3-diamine dihydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methylpyridine-2,3-diamine dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-methylpyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 5-methylpyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-methylpyridine-2,3-diamine dihydrochloride:
Pyridine-2,3-diamine Dihydrochloride (CAS: 71477-20-8)
- Structure: Pyridine ring with amino groups at positions 2 and 3; lacks the 5-methyl group.
- Molecular Formula : C₅H₉Cl₂N₃
- Molecular Weight : 182.05 g/mol
- Key Differences: Absence of the methyl group reduces steric hindrance and alters solubility.
HC Blue No. 7 (6-Methoxy-N²-Methylpyridine-2,3-diamine Dihydrochloride; CAS: 83732-72-3)
- Structure: Methoxy group at position 6, methylamino group at position 2, and amino group at position 3.
- Molecular Formula : C₇H₁₂Cl₂N₃O
- Molecular Weight : 241.10 g/mol (estimated)
- Key Differences: Methoxy and methylamino substituents enhance stability and alter electronic properties. Used as a semi-permanent hair dye .
3,5-Diamino-2,6-Dimethoxypyridine Dihydrochloride (CAS: 56216-28-5)
- Structure: Amino groups at positions 3 and 5, methoxy groups at positions 2 and 6.
- Molecular Formula : C₇H₁₂Cl₂N₃O₂
- Molecular Weight : 255.10 g/mol (estimated)
- Key Differences : Dimethoxy substitutions increase hydrophobicity. Classified as a specialty chemical for research applications .
Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride (CAS: 147927-61-5)
- Structure: Rigid bicyclic scaffold with amino groups at positions 1 and 3.
- Molecular Formula : C₅H₁₂Cl₂N₂
- Molecular Weight : 183.07 g/mol
- Key Differences: Non-aromatic structure reduces conjugation but enhances torsional stability. Used in drug discovery to modulate pharmacokinetics .
Data Table: Comparative Analysis of Pyridine-Diamine Derivatives
Biological Activity
5-Methylpyridine-2,3-diamine dihydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 196.06 g/mol
- Structure : The compound features a pyridine ring with two amino groups at positions 2 and 3, and a methyl group at position 5. This specific substitution pattern enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may affect pathways linked to tumor growth by modulating enzyme activities.
- Receptor Modulation : It can interact with specific receptors, influencing neurotransmission and other physiological processes. These interactions are crucial for exploring therapeutic applications in neuropharmacology .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against several pathogens, particularly Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit enzymes linked to cancer proliferation. |
| Antimicrobial | Exhibits antibacterial activity against various pathogens. |
| Receptor Modulation | Influences neurotransmitter receptors, potentially affecting neurological functions. |
| Cytotoxicity | Demonstrated cytotoxic effects in certain cancer cell lines at specific concentrations. |
Case Study 1: Anticancer Potential
A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting its potential as an anticancer agent. Further investigation into its mechanism of action revealed that it may induce apoptosis through modulation of specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential application in treating bacterial infections.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, a comparative analysis with related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyridine-2,3-diamine | Methyl group at position 5 | Anticancer; antimicrobial |
| Pyridine-2,3-diamine | No methyl group | Limited biological activity |
| N,N-Dimethylpyridine-2,3-diamine | Two methyl groups | Moderate enzyme inhibition |
This table illustrates how the structural features of this compound enhance its biological activity compared to related compounds.
Q & A
Q. What are the recommended methods for synthesizing 5-methylpyridine-2,3-diamine dihydrochloride, and what factors influence reaction yield?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of halogenated pyridine precursors. For example, reacting 5-methylpyridine-2,3-diamine with HCl under anhydrous conditions forms the dihydrochloride salt. Key factors include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during acid addition to prevent decomposition .
- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Precautionary statements from GHS/CLP guidelines (e.g., P261, P262) apply due to unstudied toxicological properties .
- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound in complex matrices?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify amine proton environments and pyridine ring substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phase: 0.1% TFA in water/acetonitrile .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 174.1 for the free base) .
Q. How can computational chemistry predict the reactivity or pharmacokinetic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyridine ring .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize force fields with PubChem-derived structural data .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP = 0.8), permeability (TPSA = 78 Ų), and cytochrome P450 interactions .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Conduct accelerated stability studies at pH 1–12 (37°C) to identify degradation pathways (e.g., hydrolysis of amine groups at pH < 3) .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to isolate proton transfer steps in degradation mechanisms .
- Multivariate Analysis : Apply DOE (Design of Experiments) to statistically differentiate pH-dependent vs. oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
